

# Preventing calcium carbonate scaling during gold cyanidation.

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## Compound of Interest

Compound Name: Calcium;gold

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## Technical Support Center: Gold Cyanidation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing and managing calcium carbonate ( $\text{CaCO}_3$ ) scaling during gold cyanidation experiments.

## Frequently Asked Questions (FAQs)

Q1: What is calcium carbonate scaling in the context of gold cyanidation?

A1: Calcium carbonate scaling is the formation of hard, white deposits of  $\text{CaCO}_3$  on equipment surfaces within the cyanidation circuit.<sup>[1][2]</sup> These deposits can form on pipes, tanks, valves, sprinkler nozzles in heap leaching operations, and on the surface of activated carbon used for gold adsorption.<sup>[1][2][3]</sup>

Q2: Why is preventing calcium carbonate scaling important?

A2: Calcium carbonate scaling can lead to significant operational problems, including:

- **Reduced Gold Recovery:** Scale can coat the activated carbon, a phenomenon known as "carbon passivation" or "fouling," which reduces its ability to adsorb gold from the cyanide solution.<sup>[3]</sup> Loadings of 40 to 60 kg of calcium per ton of carbon can have a detrimental effect on gold adsorption.<sup>[3]</sup>

- Equipment Blockages: Scale buildup can restrict or block the flow in pipes, pumps, and sprinkler nozzles, leading to decreased efficiency and potential shutdowns.[1][2]
- Decreased Heat Transfer: In areas with heat exchangers, such as carbon stripping circuits, scale acts as an insulator, reducing heat transfer efficiency.[1][4]

Q3: What are the primary causes of calcium carbonate scaling?

A3: The primary drivers for calcium carbonate scaling in gold cyanidation are:

- High pH: Gold cyanidation requires a high pH (typically 10.5-11) to prevent the formation of toxic hydrogen cyanide (HCN) gas.[1][5][6] This alkaline environment is usually achieved by adding lime (calcium hydroxide,  $\text{Ca}(\text{OH})_2$ ).[1][5] However, high pH shifts the carbonate equilibrium in the water, favoring the formation of carbonate ions ( $\text{CO}_3^{2-}$ ) which then precipitate with calcium ions ( $\text{Ca}^{2+}$ ).[4][7]
- Presence of Calcium Ions: The addition of lime is the main source of calcium ions.[1][8]
- Presence of Carbonate Ions: Carbonate ions can originate from the dissolution of carbonate minerals in the ore or from the absorption of atmospheric carbon dioxide ( $\text{CO}_2$ ) into the alkaline solution.[4]
- Increased Temperature: Calcium carbonate has inverse solubility, meaning it becomes less soluble as temperature increases.[4][7][9] This makes equipment like heat exchangers particularly susceptible to scaling.[4]

Q4: How does the quality of lime affect scaling?

A4: The reactivity of the lime used for pH control can influence scaling. Lime produced by calcining limestone at very high temperatures (e.g.,  $1,300^\circ\text{C}$ ) has lower reactivity compared to lime calcined at lower temperatures (e.g.,  $900^\circ\text{C}$ ). While not directly causing more scaling, poor quality or less reactive lime might be used in greater quantities to achieve the target pH, potentially introducing more calcium into the system. Additionally, finer lime particles increase the pH more rapidly, which could accelerate precipitation if not controlled.[10]

Q5: Can antiscalants prevent calcium carbonate formation?

A5: Yes, chemical antiscalants are widely used to prevent  $\text{CaCO}_3$  scale. These chemicals, typically phosphonates or anionic carboxylate polymers, work by interfering with the nucleation and crystal growth of scale-forming minerals.[2] They are added in low concentrations (ppm levels) to the process water.[2] Studies have shown that antiscalants can provide up to 100% inhibition in static tests and significantly reduce scale buildup on carbon columns.[11] Field trials have demonstrated that dosages as low as 10 ppm can effectively suppress scale formation.[2][11]

## Troubleshooting Guide

This guide addresses specific issues related to calcium carbonate scaling.

Problem 1: Reduced gold adsorption on activated carbon.

- Possible Cause: Passivation of the carbon surface by a fine layer of calcium carbonate.[3]
- Troubleshooting Steps:
  - Visual Inspection: Check the carbon for a dull, white, or grayish coating.
  - Acid Wash: Perform an acid wash on a sample of the carbon. A bubbling or fizzing reaction upon contact with a dilute acid (e.g., hydrochloric or nitric) indicates the presence of carbonate scale.[12][13]
  - Implement a Regular Acid Washing Protocol: Regularly wash the activated carbon with a 3% solution of hydrochloric or nitric acid to dissolve the  $\text{CaCO}_3$  scale. This is often done before the gold elution step.
  - Optimize Antiscalant Dosing: If an antiscalant is in use, review the dosage and application point. An increased dosage or a different injection point may be necessary.

Problem 2: Clogged sprinkler nozzles or pipes in the leaching circuit.

- Possible Cause: Severe calcium carbonate scale buildup restricting flow.[1][2]
- Troubleshooting Steps:

- Identify the Scale: Confirm the deposit is calcium carbonate. It is typically a white, hard scale that will effervesce when tested with a dilute acid.[\[14\]](#)
- Mechanical Removal: For heavy buildup, mechanical cleaning methods like high-pressure water jetting or using a pig may be necessary.[\[12\]](#)[\[15\]](#)
- Chemical Cleaning: Circulate an acidic solution (e.g., dilute hydrochloric acid) through the affected pipes to dissolve the scale.[\[12\]](#)[\[16\]](#) Ensure the materials of your equipment are compatible with the acid used.
- Preventative Measures:
  - Implement an antiscalant program. Dosing with an appropriate antiscalant can reduce scale accumulation to unmeasurable levels.[\[2\]](#)
  - Assess the water chemistry using the Langelier Saturation Index (LSI) to predict the scaling potential and adjust treatment accordingly.[\[17\]](#)[\[18\]](#)

Problem 3: Scaling is observed despite using an antiscalant.

- Possible Cause: The antiscalant dosage is too low, the wrong type of antiscalant is being used, or there has been a significant change in process conditions.
- Troubleshooting Steps:
  - Re-evaluate Water Chemistry: Analyze the water for calcium hardness, total alkalinity, pH, and total dissolved solids. Calculate the LSI to quantify the scaling tendency.[\[19\]](#)
  - Increase Antiscalant Dosage: Conduct laboratory or pilot-scale tests to determine the optimal antiscalant concentration needed for the current conditions. Under severely supersaturated conditions, dosages of 30 ppm have achieved 100% inhibition.[\[2\]](#)
  - Consult Supplier: Contact your chemical supplier to ensure the selected antiscalant is suitable for the high pH and temperature conditions of your circuit.
  - Check for Process Changes: Investigate if there have been changes in the ore type (higher carbonate content), water source, lime quality, or operating temperatures, as these

can all increase scaling potential.[4][7][9]

## Data Presentation

Table 1: Antiscalant Performance Data

| Antiscalant Dosage (ppm) | Inhibition Efficiency (Static Test)                                    | Reduction in Buildup on Carbon (Dynamic Test) | Impact on Gold Loading | Reference |
|--------------------------|--|---|------------------------|-----------|
| 10                       | Fully suppressed formation in thickener overflow                       | Not specified                                 | Not specified          | [11]      |
| 10                       | Reduced annual accumulation from 3 cm to unmeasurable levels in piping | Not specified                                 | Not specified          | [2]       |
| 30                       | Up to 100%   | 15 - 26%                                      | 25 - 35% increase      | [11]      |

Table 2: Chemical Cleaning Solutions for Calcium Carbonate Scale

| Cleaning Chemical                                 | Concentration    | Temperature                             | Notes   | Reference |
|---|------------------|---|---|-----------|
| Hydrochloric Acid (HCl)                           | 0.2 wt% (pH 1-2) | 35°C (can be higher for severe scaling) | Preferred solution, dissolves scale easily with visible bubbling. | [13]      |
| Hydrochloric Acid (HCl)                           | 3%               | Ambient                                 | Commonly used for acid washing of activated carbon.               |           |
| Citric Acid                                       | 2.0 wt%          | Not specified                           | An alternative to strong acids.                                   | [13]      |
| Phosphoric Acid (H <sub>3</sub> PO <sub>4</sub> ) | 0.5%             | Not specified                           | An alternative to strong acids.                                   | [13]      |

## Experimental Protocols

### 1. Protocol for Scale Identification and Analysis

- Objective: To identify the chemical composition of the scale deposit.
- Methodology:
  - Sample Collection: Carefully collect a representative sample of the scale from the affected equipment.
  - Qualitative Acid Test: Place a small fragment of the scale on a watch glass and add a few drops of 10% hydrochloric acid. Vigorous bubbling (effervescence) indicates the presence of carbonate.[14]
  - Instrumental Analysis: For a detailed quantitative analysis, submit the sample for one or more of the following instrumental techniques:

- X-ray Diffraction (XRD): This technique identifies the crystalline phases present in the scale, such as calcite and aragonite (polymorphs of  $\text{CaCO}_3$ ).[\[20\]](#)[\[21\]](#)
- X-ray Fluorescence (XRF): XRF determines the elemental composition of the scale, quantifying elements like calcium, magnesium, silicon, etc.[\[20\]](#)
- Scanning Electron Microscopy with Energy Dispersive Spectroscopy (SEM-EDS): SEM provides high-magnification images of the scale's morphology, while EDS provides elemental analysis of specific points on the surface.[\[20\]](#)[\[22\]](#)

## 2. Protocol for Determining Langelier Saturation Index (LSI)

- Objective: To predict the scaling or corrosive tendency of the process water.
- Definition: The LSI is calculated as:  $\text{LSI} = \text{pH} - \text{pH}_s$ 
  - An  $\text{LSI} > 0$  indicates a tendency to form scale.[\[23\]](#)
  - An  $\text{LSI} < 0$  indicates a corrosive tendency.[\[23\]](#)
  - An  $\text{LSI} \approx 0$  indicates balanced water.[\[17\]](#)[\[23\]](#)
- Methodology:
  - Measure Parameters: Collect a sample of the process water and measure the following:
    - Actual pH
    - Temperature ( $^{\circ}\text{C}$ )
    - Calcium Hardness (as mg/L  $\text{CaCO}_3$ )
    - Total Alkalinity (as mg/L  $\text{CaCO}_3$ )
    - Total Dissolved Solids (TDS) (mg/L)
  - Calculate pH of Saturation ( $\text{pH}_s$ ): The  $\text{pH}_s$  is the pH at which the water would be saturated with calcium carbonate. It can be calculated using various online calculators or the

following formula:  $pH_s = (9.3 + A + B) - (C + D)$  Where:

- $A = (\text{Log}_{10}[\text{TDS}] - 1) / 10$
- $B = -13.12 \times \text{Log}_{10}(^{\circ}\text{C} + 273) + 34.55$
- $C = \text{Log}_{10}[\text{Calcium Hardness}] - 0.4$
- $D = \text{Log}_{10}[\text{Total Alkalinity}]$
- Calculate LSI: Subtract the calculated  $pH_s$  from the measured pH to obtain the LSI value. This index provides a valuable tool for proactively managing scaling potential.<sup>[19]</sup>

## Visualizations

Caption: Chemical pathway of calcium carbonate scale formation.

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